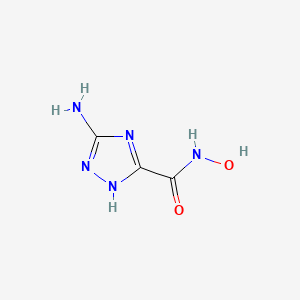

5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide is a nitrogen-rich heterocyclic compound that belongs to the 1,2,4-triazole family. Compounds in this family are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic methods include:

Intramolecular Cyclo-condensation: This method involves the cyclization of amidoguanidines.

Thermal Condensation: N-cyanoimidates are condensed with hydrazine under thermal conditions.

1,3-Dipolar Cycloaddition: Hydrazonoyl derivatives react with carbodiimides to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The amino and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound shares a similar triazole core and exhibits comparable biological activities.

1,2,4-Triazole: A simpler triazole derivative with broad applications in pharmaceuticals and agrochemicals.

3-amino-1,2,4-triazole: Another triazole compound used in various chemical syntheses and as an herbicide.

Uniqueness

5-amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and hydroxy groups allows for versatile chemical modifications, making it a valuable compound for diverse applications.

Actividad Biológica

5-Amino-N-hydroxy-1H-1,2,4-triazole-3-carboxamide is a nitrogen-rich heterocyclic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C4H7N5O2

- CAS Number : 199292-01-8

This compound features a triazole ring with an amino group and a hydroxyl group that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound this compound has been studied for its effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Tested Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | C. albicans | 8 µg/mL |

These findings suggest that the compound exhibits promising antimicrobial activity, particularly against Candida albicans.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable study demonstrated that this compound could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

Case Study: Induction of Apoptosis in Cancer Cells

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- IC50 Value : 15 µM

- Mechanism : Activation of caspase pathways leading to programmed cell death.

This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes.

- Cell Membrane Interaction : The triazole ring may disrupt cellular membranes in pathogens.

- Signal Transduction Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Research Findings and Future Directions

Recent studies have focused on optimizing the pharmacological properties of triazole derivatives to enhance their therapeutic efficacy. For instance:

- Improved Solubility : Modifications to the side chains of triazole compounds have been shown to increase aqueous solubility.

- Reduced Toxicity : Structural modifications aim to minimize off-target effects while maintaining biological activity.

Further research is necessary to explore the full potential of this compound as a therapeutic agent. Investigations into its pharmacokinetics and long-term effects are crucial for establishing safety profiles.

Propiedades

IUPAC Name |

3-amino-N-hydroxy-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O2/c4-3-5-1(6-7-3)2(9)8-10/h10H,(H,8,9)(H3,4,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJIMGPCGJBKSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.